Dichloro(diisopropylamino)borane
Overview
Description
Dichloro(diisopropylamino)borane is a chemical compound with the molecular formula C6H14BCl2N. It is a boron-containing compound that features two chlorine atoms and a diisopropylamino group attached to a boron atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Scientific Research Applications
Dichloro(diisopropylamino)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various boron-containing compounds.
Biology: It is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and medicinal chemistry.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(diisopropylamino)borane can be synthesized through the reaction of diisopropylamine with boron trichloride. The reaction typically takes place in an inert solvent such as diethyl ether or toluene, and it is carried out under an inert atmosphere, such as argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is exothermic and should be conducted at low temperatures, often around -78°C, to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction vessels are designed to handle the exothermic nature of the reaction, and the process is optimized for yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dichloro(diisopropylamino)borane undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Cyclization: It is used in cyclizative alkenylboration and carboboration reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used with this compound include lithium borohydride and palladium catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major products are alcohols, while in cyclization reactions, cyclic boron-containing compounds are formed .
Mechanism of Action
The mechanism of action of dichloro(diisopropylamino)borane involves its ability to donate electrons and form bonds with other molecules. In reduction reactions, it donates electrons to reduce carbonyl compounds to alcohols. In cyclization reactions, it facilitates the formation of cyclic structures by interacting with carbon-carbon double or triple bonds .
Comparison with Similar Compounds
Similar Compounds
Dichloro(diphenylamino)borane: Similar in structure but with phenyl groups instead of isopropyl groups.
Diisopropylaminoborane: Lacks the chlorine atoms and is used in different types of reactions.
Uniqueness
Dichloro(diisopropylamino)borane is unique due to its combination of chlorine atoms and a diisopropylamino group, which gives it distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
N-dichloroboranyl-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BCl2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJYZIVNKOIKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C(C)C)C(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399796 | |
Record name | Dichloro(diisopropylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44873-49-6 | |
Record name | Dichloro(diisopropylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(diisopropylamino)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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